molecular formula C16H15NO B14629748 9-[2-(ethenyloxy)ethyl]-9H-carbazole CAS No. 53807-86-6

9-[2-(ethenyloxy)ethyl]-9H-carbazole

Katalognummer: B14629748
CAS-Nummer: 53807-86-6
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: LODMJQSOAGJVDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[2-(ethenyloxy)ethyl]-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(ethenyloxy)ethyl]-9H-carbazole typically involves the reaction of carbazole with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-[2-(ethenyloxy)ethyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted carbazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-[2-(ethenyloxy)ethyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.

Biology

In biological research, carbazole derivatives are studied for their potential therapeutic applications. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential use as pharmaceuticals. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices

Wirkmechanismus

The mechanism of action of 9-[2-(ethenyloxy)ethyl]-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-ethylcarbazole: A simpler derivative of carbazole with similar electronic properties.

    9-vinylcarbazole: Another derivative with a vinyl group, used in polymer synthesis.

    9-(2-hydroxyethyl)carbazole: A hydroxylated derivative with different reactivity and applications.

Uniqueness

9-[2-(ethenyloxy)ethyl]-9H-carbazole is unique due to its ethenyloxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Eigenschaften

CAS-Nummer

53807-86-6

Molekularformel

C16H15NO

Molekulargewicht

237.30 g/mol

IUPAC-Name

9-(2-ethenoxyethyl)carbazole

InChI

InChI=1S/C16H15NO/c1-2-18-12-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10H,1,11-12H2

InChI-Schlüssel

LODMJQSOAGJVDS-UHFFFAOYSA-N

Kanonische SMILES

C=COCCN1C2=CC=CC=C2C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.